molecular formula C15H16FN3O B7457033 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide

Cat. No. B7457033
M. Wt: 273.30 g/mol
InChI Key: HSPIJLWXTWEEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide, also known as AM-2201, is a synthetic cannabinoid that exhibits high affinity for the cannabinoid receptor CB1. It was first synthesized by Alexandros Makriyannis and his team at Northeastern University in 2008. AM-2201 has gained popularity as a research chemical due to its potent effects on the endocannabinoid system.

Mechanism of Action

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide acts as a potent agonist at the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide results in a variety of physiological effects, including analgesia, sedation, and appetite stimulation. 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has been shown to produce a variety of biochemical and physiological effects in animal models. In one study, administration of 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide resulted in a decrease in locomotor activity and body temperature in rats. Another study found that 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide produced dose-dependent antinociceptive effects in mice, indicating its potential as an analgesic.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has several advantages as a research chemical, including its high potency and selectivity for the CB1 receptor. However, it also has several limitations, including its potential toxicity and lack of information on its long-term effects. Researchers must exercise caution when working with 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide and follow appropriate safety protocols.

Future Directions

There are several potential future directions for research on 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide. One area of interest is its potential as an analgesic, particularly in the treatment of chronic pain. Another area of research could focus on the effects of 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide on the endocannabinoid system and its potential therapeutic applications in conditions such as epilepsy and anxiety disorders. Additionally, further studies are needed to better understand the long-term effects of 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide and its potential for abuse.

Synthesis Methods

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroindole with N-methylpiperazine, followed by reaction with chloroacetyl chloride and subsequent cyclization with sodium hydride. Another method involves the reaction of 4-fluoroindole with 1-(2-bromoethyl)-4-methylpiperazine, followed by cyclization with sodium hydride and acylation with chloroacetyl chloride.

Scientific Research Applications

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has been used in a variety of scientific research studies, particularly in the field of cannabinoid pharmacology. It has been shown to have high affinity for the CB1 receptor, with an EC50 value of 1.0 nM. 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has also been found to have partial agonist activity at the CB2 receptor, with an EC50 value of 3.3 nM.

properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-17-15(20)14-12-4-2-3-5-13(12)19(18-14)11-8-6-10(16)7-9-11/h6-9H,2-5H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPIJLWXTWEEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C2=C1CCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.